molecular formula C19H20F3NO3S B6577359 N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1206985-38-7

N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6577359
CAS No.: 1206985-38-7
M. Wt: 399.4 g/mol
InChI Key: CPNWSYJCLFUTCV-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring and a tetrahydropyran (oxane) moiety bearing a phenyl group. The sulfonamide group (-SO₂NH-) is linked to the oxane ring via a methylene bridge, creating a hybrid structure that combines aromatic, heterocyclic, and fluorinated components.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3S/c20-19(21,22)16-7-4-8-17(13-16)27(24,25)23-14-18(9-11-26-12-10-18)15-5-2-1-3-6-15/h1-8,13,23H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNWSYJCLFUTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and heterocyclic derivatives, focusing on substituents, physicochemical properties, and synthetic methodologies.

Structural Features
Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Benzene-sulfonamide 3-(Trifluoromethyl), N-[(4-phenyloxan-4-yl)methyl] Trifluoromethyl, oxane, phenyl
Example 32 () Benzene-sulfonamide 2-Nitro-4-(trifluoromethyl), nucleoside-derived side chain Tetrahydrofurodioxol, purine
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-fluorophenyl, chromen-4-one, isopropylamide Fluorinated aromatics, fused heterocycles
Compound (Oxazolidine) Oxazolidinone-sulfonamide 3,5-Bis(trifluoromethyl)phenyl, cyclohexenyl Bis(trifluoromethyl), oxazolidinone
N-(4-Hydroxyphenyl)benzenesulfonamide () Benzene-sulfonamide 4-Hydroxyphenyl Phenolic hydroxyl, hydrogen-bonding

Key Observations :

  • Trifluoromethyl Group : Present in the target compound and Example 32 (), this group enhances metabolic stability and lipophilicity, common in drug design .
  • Heterocyclic Moieties: The target’s oxane ring contrasts with Example 32’s tetrahydrofurodioxol () and ’s oxazolidinone, which may influence conformational rigidity and bioavailability.
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Rf Value Molecular Weight (g/mol)
Target Compound Not reported Not reported Not reported ~427.4 (calculated)
Example 32 () Not reported 46 0.47 (MeOH/DCM) ~730.8 (reported)
Example 53 () 175–178 28 Not reported 589.1 (M+1)
N-(4-Hydroxyphenyl)benzenesulfonamide Not reported Not reported Not reported 249.3 (calculated)

Key Observations :

  • Synthetic Yields : Example 32 () and Example 53 () show moderate yields (46% and 28%, respectively), suggesting challenges in sulfonamide derivatization under cross-coupling conditions .
  • Chromatographic Behavior : The Rf value of Example 32 (0.47) indicates moderate polarity, likely influenced by its nitro and trifluoromethyl groups .

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